![molecular formula C10H18INO4 B018551 Methyl (S)-2-(Boc-amino)-4-iodobutanoate CAS No. 101650-14-0](/img/structure/B18551.png)
Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Overview
Description
"Methyl (S)-2-(Boc-amino)-4-iodobutanoate" is a specialized compound used in organic synthesis and medicinal chemistry. It serves as a building block in the synthesis of complex molecules and peptides.
Synthesis Analysis
- Synthesis Techniques : The compound is synthesized through methods involving protection, esterification, and subsequent cyclization and rearrangement processes. Specific techniques include cyclization into corresponding aziridines and rearrengement catalyzed by metal catalysts like Sn(OTf)2 (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
- Conformational Preferences : The compound's structure allows for specific folding and conformation in ordered structures, crucial for its reactivity and interaction with other molecules (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Reactions and Properties
- Reactivity : this compound shows a range of reactivities, particularly in forming bonds and undergoing transformations that are essential in synthesizing peptides and related structures. For instance, it is involved in reactions leading to the formation of complex cyclic structures (Flynn, Zabrowski, & Nosal, 1992).
Physical Properties Analysis
- Spectroscopic Properties : Vibrational spectroscopy studies, including FTIR and Raman, are utilized to understand the compound's physical properties. These studies help in determining molecular structure and stability (Gil, Tuttolomondo, & Ben Altabef, 2015).
Scientific Research Applications
Chemical Precursors and Organic Synthesis
Chemical precursors like "Methyl (S)-2-(Boc-amino)-4-iodobutanoate" are crucial in organic synthesis, serving as building blocks for more complex molecules. The synthesis and application of related compounds highlight the importance of such precursors in developing pharmaceuticals, functional materials, and studying biochemical pathways. For example, research on methyl esters and their derivatives has shown that these compounds have a variety of pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These studies emphasize the role of chemical precursors in medicinal chemistry, where they serve as significant structures and excellent precursors for the search of new bioactive molecules (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014)[https://consensus.app/papers/review-research-patents-jasmonic-acid-derivatives-pirbalouti/b2e25739fd1e53dc8bc1acb8220239dd/?utm_source=chatgpt].
Photocatalysis and Material Science
In the field of material science, compounds related to "this compound" are used to fabricate and modify photocatalysts. A review of (BiO)2CO3-based photocatalysts discusses the strategies to enhance visible light-driven photocatalytic performance through various modification strategies. This research demonstrates the potential applications of chemical precursors in environmental remediation and the development of new materials for photocatalysis (Ni, Sun, Zhang, & Dong, 2016)[https://consensus.app/papers/fabrication-modification-application-based-ni/7d8db5bf711a5c83b5a2d26771dbaa2d/?utm_source=chatgpt].
Neurological Disorders and Therapeutics
In neuroscience, the study of amino acids and their analogs, which share similarities with "this compound," contributes to understanding the metabolic pathways involved in neurological disorders. For instance, alpha-Methyl-L-tryptophan (alpha-MTrp) is an artificial amino acid used to study the brain's serotonergic system, providing insights into serotonin synthesis rates and potential therapeutic targets for neuropsychiatric disorders (Diksic & Young, 2001)[https://consensus.app/papers/study-brain-serotonergic-system-labeled-diksic/267cf06ebdbe5df2958999bae507e2b6/?utm_source=chatgpt].
properties
IUPAC Name |
methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWQKJZQJHWPR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559783 | |
Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101650-14-0 | |
Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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